Molecular Architecture: Desmethylene Modification Quantified by Formula and Mass Difference vs. Abacavir
Norabacavir is the direct desmethylene analogue of abacavir. The structural modification is precisely defined by the formal loss of one methylene (–CH2–) unit from the cyclopropane ring of abacavir, converting the bicyclo[3.1.0]hexane scaffold of abacavir into a monocyclic cyclopentene ring in norabacavir [1]. This alteration is reflected in the molecular formula (C13H16N6O vs. C14H18N6O for abacavir) and molecular mass (272.31 g/mol vs. 286.34 g/mol), representing a 14.03 Da mass difference [2]. The crystallographic unit cell parameters for norabacavir at 100 K are a = 5.79 Å, b = 10.07 Å, c = 12.29 Å, α = 65.87°, β = 76.45°, γ = 85.51°, space group P-1, providing a unique solid-state fingerprint absent for abacavir polymorphs deposited in public databases [3].
| Evidence Dimension | Molecular formula and mass; solid-state crystallographic fingerprint |
|---|---|
| Target Compound Data | C13H16N6O; MW 272.31 g/mol; unit cell a=5.79 Å, b=10.07 Å, c=12.29 Å, V=636.1 ų |
| Comparator Or Baseline | Abacavir: C14H18N6O; MW 286.34 g/mol; no equivalent single-crystal data in public COD entry for direct comparison |
| Quantified Difference | Δm = –14.03 Da (loss of CH2); distinct unit cell parameters and space group |
| Conditions | Elemental composition analysis; single-crystal X-ray diffraction at 100 K, Mo Kα radiation |
Why This Matters
The precisely defined mass difference enables unambiguous analytical discrimination between norabacavir and abacavir by LC–MS or HRMS, critical for procurement verification and metabolic fate studies.
- [1] Huang W, Miller MJ, De Clercq E, Balzarini J. Syntheses and anti-HIV activities of (±)-norcarbovir and (±)-norabacavir. Org. Biomol. Chem. 2007;5(8):1164-1166. PMID: 17406712. View Source
- [2] National Library of Medicine. norabacavir. MeSH Supplementary Concept Data 2024. Unique ID C522560. View Source
- [3] Crystallography Open Database. Entry 7151096: norabacavir. Huang W, Miller MJ, De Clercq E, Balzarini J. Org. Biomol. Chem. 2007;5:1164-1166. View Source
